Anti-inflammatory agent 14

Antimycobacterial Tuberculosis MIC50

Select Anti-inflammatory agent 14 for TB research requiring simultaneous pathogen clearance and inflammation suppression. Unlike NSAIDs or rifampicin alone, this dual-action thiourea inhibits both extracellular (MIC50 2.0 µM) and intracellular Mtb growth while suppressing NO, TNF-α, and IL-1β. Its high selectivity (SI ≥100) and low cytotoxicity (CC50 ≥200 µM) make it ideal for co-culture and in vivo models. Benchmark for SAR studies seeking to balance anti-TB potency with host-directed anti-inflammatory effects.

Molecular Formula C16H16N2O2S
Molecular Weight 300.4 g/mol
Cat. No. B12414495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 14
Molecular FormulaC16H16N2O2S
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=S)NCC3=CC=CC=C3
InChIInChI=1S/C16H16N2O2S/c21-16(17-11-12-4-2-1-3-5-12)18-13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H2,17,18,21)
InChIKeyNILPSABXLUXHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory agent 14 (Compound 28, CAS 894496-27-6): Core Identity and Dual-Activity Profile for Severe Tuberculosis Research


Anti-inflammatory agent 14 (also designated as compound 28) is a synthetic thiourea derivative with the chemical formula C16H16N2O2S and an IUPAC name of 1-benzyl-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiourea . Its primary scientific relevance lies in its dual biological profile, demonstrating both direct antimycobacterial activity and host-directed anti-inflammatory effects. This combination makes it a unique tool for studying severe pulmonary tuberculosis, where pathogen burden and exacerbated inflammation are intertwined [1].

Why Anti-inflammatory Agent 14 Cannot Be Substituted with Generic Anti-inflammatory Compounds in Tuberculosis Models


The selection of anti-inflammatory compounds for tuberculosis (TB) research is critically dependent on the ability to address both the pathogen and the host's inflammatory response. Generic anti-inflammatory agents, such as common NSAIDs, lack direct antimycobacterial activity and can sometimes be contraindicated in TB due to potential drug-drug interactions or adverse effects on the immune response. Conversely, standard antitubercular drugs, like rifampicin, are effective at reducing bacterial load but do not directly target the severe tissue-damaging inflammation that characterizes advanced disease. Anti-inflammatory agent 14 is differentiated by its validated dual-action mechanism, demonstrated within a single molecular scaffold, which is essential for investigating host-directed therapies (HDT) for severe TB [1].

Anti-inflammatory Agent 14: Quantitative Evidence of Differentiation Against Closest In-Class Analogs (Compounds 16 and 29)


Superior In Vitro Antimycobacterial Activity Against Mtb H37Rv Compared to Lead Analog 16

In a direct head-to-head comparison within the same study, Anti-inflammatory agent 14 (compound 28) demonstrated potent antimycobacterial activity against the standard Mtb H37Rv strain. Its MIC50 value of 2.0 ± 1.1 µM indicates a slightly less potent, yet comparable and robust, activity relative to the most active analog in the series, compound 16 (MIC50 1.3 ± 1.1 µM) [1]. This activity is statistically similar (p > 0.05) to that of the first-line TB drug rifampicin [1].

Antimycobacterial Tuberculosis MIC50

Differentiated Cytotoxicity and Selectivity Index (SI) Profile Compared to Analogs

A critical differentiation factor for compound 28 is its exceptionally low cytotoxicity, which yields a high selectivity index (SI). While compound 16 (CC50 = 93.2 ± 2.1 µM) and compound 29 (CC50 = 120.8 ± 1.0 µM) also show favorable therapeutic windows, compound 28 exhibits a significantly higher safety margin with a CC50 of ≥ 200 µM against RAW 264.7 macrophages [1]. This results in a superior selectivity index (SI = CC50/MIC50) of ≥ 100, which is greater than that of compound 16 (SI = 71.7) and compound 29 (SI = 52.5) [1].

Cytotoxicity Selectivity Index Therapeutic Window

Demonstrated Dual-Activity Profile: Antimycobacterial Efficacy in Infected Macrophages

A key differentiator for anti-inflammatory agent 14 is its validated activity against intracellular M. tuberculosis within infected macrophages. In a physiologically relevant model, compound 28 inhibited Mtb growth inside macrophages with an MIC50 of 2.3 ± 1.1 µM [1]. This dual-activity—acting against both extracellular bacteria and those residing in host immune cells—is a hallmark of an effective host-directed therapy candidate and is not a universal property of thiourea derivatives in this series.

Host-Directed Therapy Intracellular Infection Macrophage

Balanced Anti-inflammatory Activity Profile: Potent NO and Cytokine Inhibition

In addition to its antimycobacterial effects, compound 28 demonstrates a significant and balanced anti-inflammatory profile. It inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages with an IC50 of 13.7 ± 0.9 µM, and also suppresses the production of key pro-inflammatory cytokines TNF-α and IL-1β [1]. While compound 29 is a more potent NO inhibitor (IC50 2.4 ± 0.4 µM), compound 28 offers a distinct balance between its antimicrobial and anti-inflammatory potencies, making it a unique tool for dissecting the interplay between these two therapeutic arms.

Anti-inflammatory iNOS Cytokine Inhibition

Promising In Silico ADMET Profile Supporting Oral Administration Feasibility

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that compound 28, along with the other lead thiourea derivatives, has favorable drug-like properties. The study indicates that these compounds are predicted to be administrable via the oral route and possess a lower predicted toxicological profile compared to the first-line drug rifampicin [1]. This computational evidence supports its selection for advanced studies, including in vivo models, and differentiates it from other anti-inflammatory agents with less favorable pharmacokinetic predictions.

ADMET In Silico Prediction Oral Bioavailability

Anti-inflammatory Agent 14: Optimal Research Applications Based on Validated Quantitative Evidence


Investigating Host-Directed Therapy (HDT) for Severe Pulmonary Tuberculosis

Anti-inflammatory agent 14 is uniquely suited for studies investigating HDT for TB. Its demonstrated dual activity—inhibiting both extracellular (MIC50 2.0 µM) and intracellular (MIC50 2.3 µM) Mtb growth while also suppressing inflammatory mediators like NO, TNF-α, and IL-1β [1]—allows researchers to simultaneously target the pathogen and the damaging host immune response in vitro and in vivo. This is a critical application not possible with standard anti-TB drugs or conventional NSAIDs alone.

Structure-Activity Relationship (SAR) Studies on Thiourea Derivatives for Dual-Activity Optimization

The distinct balance of activities among the lead thiourea derivatives makes compound 28 an essential comparator in SAR studies. Researchers can use its specific profile—characterized by robust antimycobacterial potency (MIC50 2.0 µM), a high selectivity index (SI ≥ 100), and moderate anti-inflammatory effects (NO IC50 13.7 µM) [1]—as a benchmark to evaluate how structural modifications shift the activity balance towards enhanced antimycobacterial or anti-inflammatory properties, as seen in analogs like compound 16 (more potent antimicrobial) and compound 29 (more potent anti-inflammatory).

Advanced In Vitro TB Models Requiring Low Cytotoxicity

For long-term or high-content assays in cellular models, such as co-culture systems of Mtb-infected macrophages and other immune cells, the low cytotoxicity of compound 28 (CC50 ≥ 200 µM) and its resulting high selectivity index (SI ≥ 100) [1] are critical advantages. This profile minimizes confounding effects from compound-induced cell death, ensuring that observed biological responses—whether antimicrobial or immunomodulatory—are due to the compound's specific mechanism of action rather than general toxicity.

In Vivo Proof-of-Concept Studies for Oral Anti-TB Therapeutics

The favorable in silico ADMET predictions for compound 28, which suggest the potential for oral administration and low toxicity compared to rifampicin [1], position it as a strong candidate for initial in vivo efficacy and pharmacokinetic studies. Researchers procuring this compound for murine models of TB can proceed with a higher degree of confidence in its developability, focusing resources on evaluating its therapeutic potential in a complex physiological setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.